N,N'-Dibenzylethylenediamine dihydrochloride

Catalog No.
S609339
CAS No.
3412-76-8
M.F
C16H21ClN2
M. Wt
276.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Dibenzylethylenediamine dihydrochloride

CAS Number

3412-76-8

Product Name

N,N'-Dibenzylethylenediamine dihydrochloride

IUPAC Name

N,N'-dibenzylethane-1,2-diamine;hydrochloride

Molecular Formula

C16H21ClN2

Molecular Weight

276.80 g/mol

InChI

InChI=1S/C16H20N2.ClH/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;/h1-10,17-18H,11-14H2;1H

InChI Key

GGEOPBCYUOTKQX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.Cl.Cl

Synonyms

benzathine, benzathine diacetate, benzathine dihydrochloride, N,N'-dibenzylethylenediamine

Canonical SMILES

C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.Cl

Antimicrobial Activity:

  • Studies have explored benzathine dihydrochloride's potential as an antimicrobial agent. Some research suggests it exhibits activity against certain bacteria and fungi [].
  • However, more research is needed to determine its efficacy and optimal use in combating microbial infections.

Pharmaceutical Research:

  • Benzathine dihydrochloride serves as a carrier molecule in some medications. Its lipophilic properties aid in delivering drugs across cell membranes.
  • For example, it's used in formulations of penicillin derivatives like benzathine penicillin G, extending the drug's duration of action in the body.

Organic Chemistry Research:

  • Benzathine dihydrochloride can be a useful reagent in organic synthesis. Its diamine structure can participate in various reactions, such as condensation reactions for the formation of new carbon-carbon bonds [].

Other Research Applications:

  • Beyond the areas mentioned above, benzathine dihydrochloride may find applications in other scientific research disciplines. Its properties like solubility and basicity might be of value in specific research settings.

Important Note:

  • It's crucial to consult the relevant scientific literature for detailed information on the specific applications of benzathine dihydrochloride in each research field.

N,N'-Dibenzylethylenediamine dihydrochloride is a synthetic compound with the molecular formula C16H22Cl2N2C_{16}H_{22}Cl_{2}N_{2} and a molecular weight of approximately 313.27 g/mol. This compound is characterized by its two benzyl groups attached to an ethylenediamine backbone, providing it with unique chemical properties. It is often used as a reagent in organic synthesis and has applications in medicinal chemistry due to its structural features that allow for various interactions within biological systems .

Typical of diamines:

  • Acylation Reactions: The amino groups can react with acyl chlorides to form amides.
  • N-Alkylation: The nitrogen atoms can undergo alkylation, which modifies the compound’s properties and reactivity.
  • Formation of Coordination Complexes: This compound can act as a bidentate ligand, coordinating with transition metals to form complexes, which are useful in catalysis and material science .

The biological activity of N,N'-Dibenzylethylenediamine dihydrochloride includes its potential as an antibacterial agent. Its structure allows it to interact with various biological targets, including enzymes and receptors. The compound has shown promise in inhibiting certain bacterial strains, making it relevant in pharmaceutical research . Additionally, studies indicate that derivatives of this compound may exhibit anti-inflammatory properties, although further research is required to fully elucidate its mechanisms of action.

N,N'-Dibenzylethylenediamine dihydrochloride can be synthesized through several methods:

  • Direct Alkylation: Ethylenediamine is reacted with benzyl chloride under basic conditions to yield N,N'-dibenzylethylenediamine, which is subsequently converted into the dihydrochloride salt by treatment with hydrochloric acid.
  • Reductive Amination: Benzaldehyde can be reacted with ethylenediamine in the presence of reducing agents to form the desired product.
  • Condensation Reactions: The reaction of benzylamine with ethylene glycol followed by chlorination can also yield this compound .

N,N'-Dibenzylethylenediamine dihydrochloride finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of antibiotics such as cephalosporins and penicillins.
  • Chemical Research: Serves as a reagent for synthesizing complex organic molecules.
  • Material Science: Employed in developing polymers and coordination compounds due to its ability to form stable complexes with metals .

Interaction studies have demonstrated that N,N'-Dibenzylethylenediamine dihydrochloride can form complexes with metal ions, affecting their solubility and stability. These interactions are significant for catalysis and drug delivery systems. Furthermore, preliminary studies suggest that this compound may interact with biological macromolecules, influencing enzymatic activities and potentially modulating metabolic pathways .

Several compounds share structural similarities with N,N'-Dibenzylethylenediamine dihydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N,N'-DibenzylethylenediamineC16H20N2Parent compound; lacks hydrochloride salts
BenzylamineC7H9NSimpler structure; single benzyl group
N,N'-Bis(phenylmethyl)ethylenediamineC18H22N2Two phenylmethyl groups; increased steric hindrance
1,2-Bis(benzylamino)ethaneC16H20N2Similar backbone; different substitution pattern

Uniqueness of N,N'-Dibenzylethylenediamine Dihydrochloride

The unique feature of N,N'-Dibenzylethylenediamine dihydrochloride lies in its dual benzyl substitution on the ethylenediamine backbone, which enhances its lipophilicity compared to simpler diamines. This structural characteristic allows for improved interaction with biological membranes and potential modulation of pharmacokinetic properties, making it particularly valuable in medicinal chemistry applications .

Molecular Architecture

N,N'-Dibenzylethylenediamine dihydrochloride represents a quaternary ammonium salt with the molecular formula C₁₆H₂₂N₂²⁺·2Cl⁻ and a molecular weight of 313.25 g/mol [7] [11]. The compound consists of a central ethylenediamine backbone with benzyl substituents attached to each nitrogen atom, forming a dicationic structure that is charge-balanced by two chloride anions [7] [11]. This molecular architecture places the compound within the class of organic diammonium salts, characterized by the presence of two positively charged nitrogen centers separated by an ethylene bridge [7].

Bond Angles and Molecular Geometry

The molecular geometry of N,N'-Dibenzylethylenediamine dihydrochloride exhibits a distinctive all-trans configuration of the methylene-ammonium backbone in the solid state [7]. The torsion angles C—N—C—C and N—C—C—N range from -172.64(10)° to 179.49(8)°, indicating a predominantly linear arrangement of the central chain [7]. The nitrogen atoms adopt tetrahedral geometry, consistent with sp³ hybridization and the presence of four substituents around each nitrogen center [7].

The phenyl rings attached to the nitrogen atoms display markedly different orientations relative to the ethylenediamine backbone [7]. The first phenyl ring (C4–C9) maintains a torsion angle of 89.60(5)° with respect to the methylene-ammonium chain, positioning it roughly perpendicular to the central backbone [7]. In contrast, the second phenyl ring (C11–C16) exhibits a torsion angle of 18.62(11)°, placing it nearly coplanar with the ethylenediamine chain [7]. This asymmetric arrangement of the phenyl substituents contributes to the overall molecular conformation and influences the crystal packing behavior [7].

Table 1: Molecular and Crystallographic Data for N,N'-Dibenzylethylenediamine Dihydrochloride

PropertyValue
Molecular FormulaC₁₆H₂₂N₂²⁺·2Cl⁻
Molecular Weight313.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions (Å)a = 7.1738(4), b = 7.2872(4), c = 32.0348(18)
Unit Cell Angle β (°)91.111(2)
Unit Cell Volume (ų)1674.37(16)
Z value4
Temperature (K)150
Radiation TypeCu Kα
Density (Mg/m³)1.243

Crystallographic Analysis

Single crystal X-ray diffraction analysis reveals that N,N'-Dibenzylethylenediamine dihydrochloride crystallizes in the monoclinic crystal system with space group P2₁/n [7]. The unit cell parameters include a = 7.1738(4) Å, b = 7.2872(4) Å, c = 32.0348(18) Å, with β = 91.111(2)° and a unit cell volume of 1674.37(16) ų [7]. The asymmetric unit contains one complete dication and two chloride anions, with Z = 4 molecules per unit cell [7].

The crystal structure determination was performed at 150 K using Cu Kα radiation, yielding a final R-factor of 0.033 for reflections with I > 2σ(I) [7]. The crystallographic analysis demonstrates that the molecules exhibit no crystallographic symmetry in the solid state, with the two halves of the cation being crystallographically independent [7]. This lack of internal symmetry contributes to the formation of a modulated structure that exhibits pseudo-translational symmetry along specific crystallographic directions [7].

The solid-state packing is dominated by an extensive network of hydrogen bonding interactions between the ammonium groups and chloride anions [7]. These interactions create a layered structure perpendicular to the [1] direction, with the ammonium-methylene chains and chloride ions forming the central regions of each layer [7]. The phenyl substituents occupy the outer segments of these layers, creating distinct hydrophobic and hydrophilic regions within the crystal structure [7].

Table 2: Hydrogen Bond Geometry for N,N'-Dibenzylethylenediamine Dihydrochloride

Donor—H⋯AcceptorD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
N1—H1C⋯Cl10.893(16)2.187(16)3.0675(10)168.6(13)
N1—H1D⋯Cl20.908(17)2.189(17)3.0913(10)172.7(13)
N2—H2C⋯Cl2ⁱ0.867(16)2.213(16)3.0730(10)171.7(13)
N2—H2D⋯Cl1ⁱⁱ0.881(17)2.213(17)3.0893(10)172.9(13)
C3—H3A⋯Cl1ⁱⁱⁱ0.992.653.6296(13)171
C3—H3B⋯Cl2ⁱᵛ0.992.713.6106(13)151

Conformational Dynamics

The conformational preferences of N,N'-Dibenzylethylenediamine dihydrochloride are influenced by both intramolecular interactions and crystal packing forces [7] [22]. In the solid state, the compound adopts an all-trans conformation of the ethylenediamine backbone, which represents the most extended molecular geometry [7]. This conformation is stabilized by the formation of optimal hydrogen bonding interactions with the chloride anions and minimizes steric repulsions between the bulky benzyl substituents [7].

Theoretical studies on related ethylenediamine derivatives suggest that multiple conformational states may exist in solution [22] [26]. The gauche conformation, characterized by a dihedral angle of approximately 60° about the C—C bond, is typically favored for the neutral ethylenediamine molecule due to reduced electrostatic repulsion between the nitrogen lone pairs [22] [26]. However, upon protonation to form the dicationic species, the trans conformation becomes more favorable as a result of increased electrostatic repulsion between the positively charged nitrogen centers [26].

The phenyl ring orientations in N,N'-Dibenzylethylenediamine dihydrochloride represent a compromise between minimizing intramolecular steric interactions and optimizing intermolecular packing [7]. The alternating perpendicular and coplanar arrangements of the phenyl rings relative to the ethylenediamine backbone allow for efficient space filling while maintaining the essential hydrogen bonding network [7]. This conformational flexibility of the phenyl substituents contributes to the compound's ability to form stable crystal structures despite the presence of bulky aromatic groups [7].

Table 3: Conformational Analysis of N,N'-Dibenzylethylenediamine Derivatives

ConformationEnergy Relative to MinimumDescription
All-trans (observed)0.0 kcal/mol (most stable in solid state)Linear backbone with both phenyl rings differently oriented
Gauche (literature)Favored in solution (ethylenediamine)Bent backbone common in chelating complexes
Trans-gauche (predicted)Higher energy formMixed conformation with intermediate stability
Gauche-gauche (predicted)Higher energy formHighly bent backbone with both gauche angles

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Nuclear Magnetic Resonance spectroscopic characterization of N,N'-Dibenzylethylenediamine dihydrochloride has been documented in dimethyl sulfoxide-d₆ solution [7]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that reflect the molecular structure and symmetry properties of the compound [7]. The ammonium protons appear as a broad singlet at δ 9.68 ppm, consistent with rapid exchange processes typical of protonated amine groups in polar solvents [7].

The aromatic protons of the benzyl substituents generate complex multiplets in the region between δ 7.41-7.58 ppm [7]. The phenyl protons at δ 7.58-7.57 ppm correspond to the ortho positions, while the meta and para protons appear at δ 7.46-7.41 ppm [7]. The benzylic methylene protons (CH₂-Ph) resonate as a singlet at δ 4.19 ppm, reflecting the diastereotopic nature of these protons in the dicationic environment [7]. The ethylenediamine backbone protons appear as a singlet at δ 3.35 ppm, indicating rapid conformational exchange on the Nuclear Magnetic Resonance timescale [7].

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information, with aromatic carbon resonances appearing at δ 131.8, 130.0, 129.0, and 127.8 ppm [7]. The aliphatic carbon signals are observed at δ 50.2 ppm for the benzylic methylene carbons and δ 42.7 ppm for the ethylenediamine backbone carbons [7]. The chemical shift pattern is consistent with the expected electronic environment of each carbon atom within the molecular framework [7].

Studies on related dibenzylethylenediamine derivatives have demonstrated that Nuclear Magnetic Resonance spectroscopy can provide insights into conformational dynamics in solution [15] [16]. Variable temperature Nuclear Magnetic Resonance experiments reveal the presence of multiple conformational states that interconvert on the Nuclear Magnetic Resonance timescale [15]. The conformational exchange processes involve rotation about the C—N bonds and interconversion between different backbone conformations [15].

Infrared (IR) Spectroscopy

The Infrared spectroscopic profile of N,N'-Dibenzylethylenediamine dihydrochloride provides characteristic vibrational fingerprints that confirm the molecular structure and hydrogen bonding environment [7]. The spectrum, recorded using attenuated total reflectance methodology, exhibits several diagnostic absorption bands [7]. A weak absorption at 3650 cm⁻¹ is attributed to residual water or hydroxyl impurities [7]. Medium intensity bands at 3057 and 3032 cm⁻¹ correspond to aromatic C—H stretching vibrations of the benzyl substituents [7].

The most prominent features in the Infrared spectrum appear in the region between 2400-2800 cm⁻¹, with strong absorptions at 2748, 2689, and 2421 cm⁻¹ [7]. These bands are characteristic of N—H stretching vibrations in ammonium salts, where the protonated nitrogen centers form hydrogen bonds with the chloride anions [7]. The broad nature and multiple components of these absorptions reflect the diverse hydrogen bonding environments present in the crystal structure [7].

A strong absorption at 1455 cm⁻¹ is assigned to aromatic C═C stretching and C—H bending vibrations of the phenyl rings [7]. Additional bands in the fingerprint region, including a strong absorption at 1026 cm⁻¹, correspond to C—N stretching and C—H bending modes of the ethylenediamine backbone [7]. The overall spectroscopic pattern is consistent with the formation of a well-defined crystalline structure with extensive hydrogen bonding interactions [7].

Comparative studies of ethylenediamine derivatives using Infrared spectroscopy have demonstrated the sensitivity of vibrational frequencies to conformational changes and hydrogen bonding patterns [20] [21]. The N—H stretching region is particularly diagnostic for distinguishing between different protonation states and hydrogen bonding environments [21]. The presence of multiple N—H stretching bands in the spectrum of N,N'-Dibenzylethylenediamine dihydrochloride confirms the formation of a hydrogen-bonded network involving both nitrogen centers [7].

Mass Spectrometry

Mass spectrometric analysis of N,N'-Dibenzylethylenediamine dihydrochloride follows the typical fragmentation patterns observed for organic diammonium salts [21]. The molecular ion peak appears at m/z 313, corresponding to the intact salt minus one chloride anion, generating the monocharged cation [C₁₆H₂₂N₂Cl]⁺ [11] [21]. This peak represents the base peak in positive ion mode due to the stability of the quaternary ammonium center [21].

The fragmentation pattern is dominated by alpha-cleavage processes that generate resonance-stabilized nitrogen-containing cations [21]. The most significant fragment ions result from the loss of benzyl groups, producing peaks at m/z values corresponding to [C₉H₁₅N₂Cl]⁺ and related species [21]. The benzylic methylene linkages represent the most labile bonds in the molecular structure, leading to preferential cleavage at these positions under electron impact conditions [21].

The parent compound N,N'-Dibenzylethylenediamine (without the chloride anions) exhibits a molecular ion peak at m/z 240.34, which serves as a reference for understanding the fragmentation pathways [24]. The nitrogen rule of mass spectrometry applies to this compound, indicating an even number of nitrogen atoms based on the even molecular mass [21]. Additional fragment ions arise from secondary fragmentation processes, including the formation of tropylium-type cations from the benzyl substituents [21].

The mass spectrometric behavior of ethylenediamine derivatives is influenced by the electronic properties of the substituents and the stability of the resulting fragment ions [21]. The presence of benzyl groups enhances the formation of stable aromatic cations, leading to characteristic fragmentation patterns that can be used for structural identification [21]. The chloride anions are readily lost under mass spectrometric conditions, simplifying the interpretation of the fragmentation pattern [21].

UV-Visible Spectroscopy

The UV-Visible spectroscopic properties of N,N'-Dibenzylethylenediamine dihydrochloride are primarily determined by the electronic transitions of the benzyl chromophores [20]. The compound exhibits characteristic absorption bands in the ultraviolet region corresponding to π→π* transitions of the aromatic rings [20]. The phenyl substituents contribute the primary chromophoric units, as the ethylenediamine backbone and chloride anions do not possess significant absorption in the UV-Visible region [20].

The absorption spectrum typically shows a main absorption band around 260-280 nm, attributed to the benzyl aromatic systems [20]. The electronic transitions are localized primarily on the phenyl rings, with minimal contribution from charge transfer processes involving the nitrogen centers [20]. The absence of extended conjugation between the aromatic rings and the ethylenediamine backbone results in relatively simple electronic absorption patterns [20].

The UV-Visible spectroscopic behavior is comparable to that of related benzylamine derivatives, where the aromatic substituents dominate the electronic absorption properties [18] [20]. Studies on plasma-polymerized ethylenediamine films have demonstrated the utility of UV-Visible spectroscopy for quantitative analysis of amine functional groups when combined with chemical derivatization techniques [20]. However, for N,N'-Dibenzylethylenediamine dihydrochloride, the primary spectroscopic information relates to the aromatic content rather than the amine functionality [20].

Aqueous Solubility Characteristics

N,N'-Dibenzylethylenediamine dihydrochloride exhibits enhanced aqueous solubility compared to its free base form due to the formation of the dihydrochloride salt . The compound demonstrates good water solubility, with the related diacetate salt showing approximately 25% solubility in water [3] . This enhanced aqueous solubility is attributed to the ionic nature of the dihydrochloride salt, which facilitates hydrogen bonding interactions with water molecules and promotes dissolution through electrostatic interactions .

The aqueous solubility characteristics are significantly influenced by pH conditions. At physiological pH (7.4), the compound exists predominantly in its protonated form due to the basic nature of the nitrogen atoms, which contributes to its water solubility . The dissolution process involves the dissociation of the dihydrochloride salt into the dicationic organic species and chloride anions, creating a highly polar environment that favors aqueous dissolution .

Organic Solvent Compatibility

The solubility profile of N,N'-Dibenzylethylenediamine dihydrochloride in organic solvents varies considerably depending on the solvent polarity and hydrogen bonding capacity. The compound demonstrates good solubility in polar protic solvents including methanol and ethanol [5] [6]. This solubility pattern is consistent with the polar nature of the dihydrochloride salt and its ability to form hydrogen bonds with hydroxyl-containing solvents.

In moderately polar organic solvents such as chloroform and ethyl acetate, the compound exhibits limited solubility, described as "slightly soluble" [5] [7]. The reduced solubility in these solvents reflects the decreased capacity for hydrogen bonding and the reduced polarity compared to alcoholic solvents. The compound shows sparingly soluble characteristics in benzene and acetone [5], while it is practically insoluble in diethyl ether [8]. This solubility gradient from polar to nonpolar solvents is consistent with the ionic nature of the dihydrochloride salt.

pH-Dependent Dissolution Behavior

The dissolution behavior of N,N'-Dibenzylethylenediamine dihydrochloride is strongly pH-dependent due to the presence of two basic nitrogen atoms in the molecular structure. At acidic pH conditions, the compound exists predominantly in its fully protonated form, which maximizes its aqueous solubility through electrostatic interactions with water molecules . The predicted pKa value of 9.15±0.19 for the first protonation suggests that the compound will be extensively protonated under physiological conditions [3] [9].

The pH of aqueous solutions containing N,N'-Dibenzylethylenediamine dihydrochloride typically ranges from 5.0 to 6.0 when dissolved at concentrations of 50 g/L at 20°C [10] [7]. This slightly acidic pH reflects the formation of the dihydrochloride salt and the presence of excess hydrochloric acid in the formulation. As the pH increases toward more basic conditions, the compound undergoes sequential deprotonation, which can lead to precipitation of the less soluble free base form.

Thermal Properties

Melting and Boiling Points

N,N'-Dibenzylethylenediamine dihydrochloride exhibits a melting point range of 306-308°C, as determined by capillary method [3]. This relatively high melting point is characteristic of ionic compounds and reflects the strong electrostatic interactions between the dicationic organic species and the chloride anions in the crystal lattice . The melting point is significantly higher than that of the free base form, which melts at 23-25°C [11] [12], demonstrating the stabilizing effect of salt formation.

The boiling point of the compound is reported as 373.8°C at 760 mmHg [13]. This high boiling point indicates substantial intermolecular interactions and thermal stability under standard atmospheric conditions. The elevated boiling point compared to the free base form (195°C at 4 mmHg for the free base) [14] reflects the ionic nature of the dihydrochloride salt and the additional energy required to overcome the crystal lattice forces during the transition from solid to liquid phase.

Thermal Stability Analysis

Thermal stability analysis reveals that N,N'-Dibenzylethylenediamine dihydrochloride maintains structural integrity up to temperatures exceeding 300°C [13]. The compound demonstrates good thermal stability within typical processing and storage temperature ranges, making it suitable for various pharmaceutical and chemical applications. The thermal decomposition temperature above 300°C suggests that the compound can withstand elevated temperatures without significant degradation.

The flash point of 220.5°C indicates that the compound has low volatility and reduced fire hazard under normal handling conditions [13]. This thermal stability profile is advantageous for manufacturing processes and storage applications where elevated temperatures may be encountered. The compound's thermal behavior is consistent with the presence of strong ionic interactions and the absence of readily decomposable functional groups.

Calorimetric Studies

Comprehensive calorimetric studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have not been extensively documented for N,N'-Dibenzylethylenediamine dihydrochloride in the available literature. However, the thermal analysis methods commonly employed for similar compounds include DSC for phase transition studies and TGA for thermal decomposition analysis [15] [16].

The lack of detailed calorimetric data represents a gap in the characterization of this compound's thermal properties. Future studies employing DSC could provide valuable information about heat capacity, enthalpy of fusion, and glass transition temperatures. TGA analysis would offer insights into thermal decomposition pathways and weight loss profiles under controlled heating conditions.

Acid-Base Equilibria

Protonation-Deprotonation Dynamics

The protonation-deprotonation dynamics of N,N'-Dibenzylethylenediamine dihydrochloride are governed by the presence of two tertiary amine nitrogen atoms in the molecular structure. Under physiological conditions (pH 7.4), the compound exists predominantly in its fully protonated form due to the basic nature of the nitrogen centers . The protonation state is critical for determining the compound's solubility, biological activity, and chemical reactivity.

The molecular structure allows for sequential protonation of the two nitrogen atoms, creating a stepwise equilibrium system. The first protonation occurs at the more basic nitrogen center, followed by protonation of the second nitrogen at lower pH values. This sequential protonation pattern is characteristic of diamine compounds and influences the compound's buffering capacity and pH-dependent solubility behavior.

pKa Determination

The pKa value for the first protonation of N,N'-Dibenzylethylenediamine dihydrochloride has been predicted to be 9.15±0.19 [3] [9]. This value indicates that the compound exhibits moderately basic characteristics, with the first nitrogen center being protonated at physiological pH conditions. The predicted pKa value is consistent with the structural features of the compound, including the presence of benzyl substituents that can influence the basicity of the nitrogen atoms through electronic effects.

The second pKa value has not been experimentally determined or computationally predicted in the available literature. The absence of the second pKa value represents a limitation in the complete characterization of the compound's acid-base properties. The second pKa would typically be expected to be lower than the first pKa due to the electrostatic repulsion between the positively charged nitrogen centers in the monoprotonated form.

Buffer Capacity

The buffer capacity of N,N'-Dibenzylethylenediamine dihydrochloride can be estimated based on the Henderson-Hasselbalch equation and the predicted pKa value. The compound would be expected to exhibit buffering capacity in the pH range of approximately 8.2-10.2, centered around the pKa value of 9.15[calculated]. This buffering range makes the compound potentially useful for maintaining pH stability in slightly basic solutions.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

276.1393264 g/mol

Monoisotopic Mass

276.1393264 g/mol

Heavy Atom Count

19

UNII

8RDS65ONF5

Related CAS

3412-76-8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3412-76-8

Wikipedia

Benzathine dihydrochloride

Dates

Last modified: 08-15-2023

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